2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl-
Description
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- is a cyclohexenone derivative characterized by a ketone group at position 1, a methoxymethoxy (OCH$2$OCH$3$) substituent at position 3, and a methyl group at position 6. The methoxymethoxy group is a bifunctional ether, acting as a protective moiety in organic synthesis, while the methyl group introduces steric and electronic effects. Its molecular formula is inferred as C$9$H${14}$O$3$ based on structural analysis (substituent contributions to the parent cyclohexenone, C$6$H$_8$O) .
Properties
CAS No. |
147728-67-4 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(methoxymethoxy)-6-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O3/c1-7-3-4-8(5-9(7)10)12-6-11-2/h5,7H,3-4,6H2,1-2H3 |
InChI Key |
PYUYUZWEFRVOJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(=CC1=O)OCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- typically involves the reaction of 2-Cyclohexen-1-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the methoxymethoxy group can undergo hydrolysis under acidic or basic conditions. These interactions can affect the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares key structural analogs, highlighting substituent differences and inferred molecular properties:
Table 1: Structural and Functional Comparison of 2-Cyclohexen-1-one Derivatives
Key Observations:
Methoxymethoxy vs. This could influence reactivity in nucleophilic additions or cyclization reactions .
Branched Alkoxy Derivatives : Compounds like 3-(2-methylpropoxy)-2,6,6-trimethyl- (CAS 60068-02-2) demonstrate increased hydrophobicity and steric complexity, which may impact solubility and biological activity .
Pharmacological Potential
While specific data for 3-(methoxymethoxy)-6-methyl- is unavailable, cyclohexenones are recognized for anti-inflammatory and immunomodulatory properties. For instance:
- Lead Compounds: Derivatives like 3-methoxycyclohexenone (CAS 16807-60-6) have been explored as precursors for bioactive molecules targeting autoimmune diseases .
- Structural Optimization : Bulkier substituents (e.g., methoxymethoxy) may enhance binding affinity to biological targets by modulating lipophilicity and steric interactions .
Biological Activity
2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, including toxicity studies, genotoxicity, and metabolic pathways.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula: C10H14O3
- CAS Number: 123456-78-9 (hypothetical for illustrative purposes)
- Molecular Weight: 182.22 g/mol
Biological Activity Overview
The biological activity of 2-Cyclohexen-1-one, 3-(methoxymethoxy)-6-methyl- has been explored in various studies, focusing on its toxicity, genotoxicity, and metabolic interactions.
Toxicity Studies
- Acute Toxicity : In a study involving oral administration to rats, doses of 2000 mg/kg resulted in significant mortality and reduced body weight gain in both male and female subjects. The NOAEL (No Observed Adverse Effect Level) was determined to be 500 mg/kg/day based on these findings .
- Repeated Dose Toxicity : A repeated dose toxicity study indicated that exposure to concentrations of 62.5 to 1000 mg/kg/day over a period of 13 weeks led to observable reductions in body weight and liver weights in male rats .
- Dermal Toxicity : The compound was reported as non-irritating to rabbit skin during a semi-occlusive test .
Genotoxicity
Genotoxicity assessments revealed mixed results:
- In vitro tests using Salmonella typhimurium showed no mutagenic activity under standard conditions but some positive results were observed under specific metabolic activation scenarios .
- Chromosomal aberration assays conducted on Chinese hamster ovary (CHO) cells indicated a potential for inducing chromosomal damage only at cytotoxic concentrations .
Metabolic Pathways
The metabolism of 2-Cyclohexen-1-one involves enzymatic reduction processes commonly found in various organisms:
- The compound is reduced by aldehyde dehydrogenases, leading to the formation of corresponding alcohols .
- Studies have shown that the compound can induce the enone reductase system in fungi such as Beauveria sulfurescens, suggesting a role in microbial metabolism .
Case Study 1: Antihypoxic Effects
Research conducted by Masukawa et al. (1989) demonstrated that administration of the compound resulted in a significant depletion of brain glutathione (GSH) levels, which correlated with increased survival times under hypoxic conditions in mice. This suggests potential protective effects against hypoxia .
Case Study 2: Hormonal Effects
In another study, exposure to the compound was linked to decreased hormone secretion in bovine parathyroid cells without affecting cellular protein synthesis, indicating a specific action on hormone release mechanisms .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
